molecular formula C23H20BrIN4O4S B11653658 (6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11653658
M. Wt: 655.3 g/mol
InChI Key: VTKAVJKJJSEDDM-ABTBVNDJSA-N
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Description

(6Z)-6-({4-[2-(4-BROMOPHENOXY)ETHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by its unique structure, which includes bromophenoxy, iodo, and methoxy functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({4-[2-(4-BROMOPHENOXY)ETHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the bromophenoxy and iodo-substituted phenyl intermediates, followed by their coupling with the thiadiazolo[3,2-a]pyrimidine core under specific reaction conditions. Common reagents used in these reactions include brominating agents, iodinating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({4-[2-(4-BROMOPHENOXY)ETHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the iodo group to a hydroxyl group.

    Substitution: The bromophenoxy and iodo groups can undergo substitution reactions with nucleophiles to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydroxyl derivatives, and substitution reactions can result in various substituted analogs.

Scientific Research Applications

(6Z)-6-({4-[2-(4-BROMOPHENOXY)ETHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of (6Z)-6-({4-[2-(4-BROMOPHENOXY)ETHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-({4-[2-(4-BROMOPHENOXY)ETHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its combination of bromophenoxy, iodo, and methoxy functional groups, which confer specific chemical and biological properties. Its complex structure and potential for diverse chemical modifications make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20BrIN4O4S

Molecular Weight

655.3 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(4-bromophenoxy)ethoxy]-3-iodo-5-methoxyphenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H20BrIN4O4S/c1-3-19-28-29-21(26)16(22(30)27-23(29)34-19)10-13-11-17(25)20(18(12-13)31-2)33-9-8-32-15-6-4-14(24)5-7-15/h4-7,10-12,26H,3,8-9H2,1-2H3/b16-10-,26-21?

InChI Key

VTKAVJKJJSEDDM-ABTBVNDJSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)I)OCCOC4=CC=C(C=C4)Br)OC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)I)OCCOC4=CC=C(C=C4)Br)OC)C(=O)N=C2S1

Origin of Product

United States

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